

Application Notes and Protocols for 1-Methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methyl-1H-indazol-4-ol

Cat. No.: B186704

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of **1-Methyl-1H-indazol-4-ol**, a valuable intermediate in medicinal chemistry and drug development. The protocols are based on established synthetic methodologies for analogous indazole derivatives.

Introduction

1-Methyl-1H-indazol-4-ol is a heterocyclic compound of interest in pharmaceutical research due to the prevalence of the indazole scaffold in biologically active molecules. The indazole nucleus is a key component in a variety of therapeutic agents, including those with anti-inflammatory and anticancer properties. These protocols outline two primary synthetic routes for the preparation of **1-Methyl-1H-indazol-4-ol**.

Two plausible and chemically sound synthetic strategies for the preparation of **1-Methyl-1H-indazol-4-ol** are:

- Method 1: N-Methylation of 1H-Indazol-4-ol. This approach involves the direct methylation of the commercially available 1H-indazol-4-ol. This method is straightforward but may yield a mixture of N1 and N2 methylated isomers, requiring careful control of reaction conditions to favor the desired N1 isomer.

- Method 2: O-Demethylation of 4-Methoxy-1-methyl-1H-indazole. This strategy starts with the corresponding methoxy-protected indazole and removes the methyl group to yield the final hydroxyl product. This can be an effective route if the starting material is readily accessible.

Method 1: N-Methylation of 1H-Indazol-4-ol

This protocol describes the regioselective N-methylation of 1H-indazol-4-ol to preferentially form the 1-methyl isomer. The use of a strong, non-nucleophilic base in an aprotic solvent is known to favor N1 alkylation of indazoles.

Experimental Protocol

Materials and Reagents:

Reagent/Material	Grade	Recommended Supplier
1H-Indazol-4-ol	≥97%	Commercially Available
Sodium hydride (NaH)	60% dispersion in mineral oil	Sigma-Aldrich
Methyl iodide (CH ₃ I)	≥99%	Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)	≥99.9%	Sigma-Aldrich
Saturated aqueous NH ₄ Cl	ACS grade	Fisher Scientific
Ethyl acetate (EtOAc)	ACS grade	Fisher Scientific
Brine (Saturated NaCl solution)	-	-
Anhydrous sodium sulfate (Na ₂ SO ₄)	ACS grade	Fisher Scientific

Procedure:

- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of 1H-indazol-4-ol (1.0 equivalent) in anhydrous THF dropwise.
- Allow the reaction mixture to stir at room temperature for 1 hour.

- Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
- Let the reaction warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford **1-Methyl-1H-indazol-4-ol**.

Data Presentation: N-Methylation Reaction Parameters

Parameter	Condition
Starting Material	1H-Indazol-4-ol
Key Reagents	Sodium hydride (NaH), Methyl iodide (CH ₃ I)
Solvent	Anhydrous Tetrahydrofuran (THF)
Temperature	0 °C to Room Temperature
Reaction Time	12 - 16 hours
Stoichiometry (Indazolol:NaH:CH ₃ I)	1.0 : 1.2 : 1.1
Anticipated Yield	Moderate to High (Regiosomeric mixture possible)

Workflow Diagram: N-Methylation of 1H-Indazol-4-ol

[Click to download full resolution via product page](#)

N-Methylation Experimental Workflow

Method 2: O-Demethylation of 4-Methoxy-1-methyl-1H-indazole

This protocol details the cleavage of the methyl ether in 4-Methoxy-1-methyl-1H-indazole to yield the desired hydroxyl compound. Boron tribromide is a powerful Lewis acid commonly used for this transformation.

Experimental Protocol

Materials and Reagents:

Reagent/Material	Grade	Recommended Supplier
4-Methoxy-1-methyl-1H-indazole	≥97%	Commercially Available
Boron tribromide (BBr ₃)	1.0 M solution in CH ₂ Cl ₂	Sigma-Aldrich
Anhydrous Dichloromethane (CH ₂ Cl ₂)	≥99.8%	Sigma-Aldrich
Methanol (MeOH)	ACS grade	Fisher Scientific
Saturated aqueous NaHCO ₃	ACS grade	Fisher Scientific
Dichloromethane (CH ₂ Cl ₂)	ACS grade	Fisher Scientific
Brine (Saturated NaCl solution)	-	-
Anhydrous magnesium sulfate (MgSO ₄)	ACS grade	Fisher Scientific

Procedure:

- Dissolve 4-Methoxy-1-methyl-1H-indazole (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere and cool the solution to -78 °C.
- Slowly add boron tribromide (1.0 M solution in CH₂Cl₂, 1.5-2.0 equivalents) dropwise, maintaining the temperature at -78 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
- Monitor the reaction for the consumption of starting material by TLC.
- Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol.
- Concentrate the mixture under reduced pressure.

- Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate in hexanes) to yield **1-Methyl-1H-indazol-4-ol**.

Data Presentation: O-Demethylation Reaction Parameters

Parameter	Condition
Starting Material	4-Methoxy-1-methyl-1H-indazole
Key Reagent	Boron tribromide (BBr ₃)
Solvent	Anhydrous Dichloromethane (CH ₂ Cl ₂)
Temperature	-78 °C to Room Temperature
Reaction Time	4 - 6 hours
Stoichiometry (Indazole:BBr ₃)	1.0 : 1.5 - 2.0
Anticipated Yield	High (typically >80%)[1]

Workflow Diagram: O-Demethylation of 4-Methoxy-1-methyl-1H-indazole

[Click to download full resolution via product page](#)

O-Demethylation Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 1-Methyl-1H-indazol-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186704#1-methyl-1h-indazol-4-ol-reaction-conditions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com